4-(Benzylsulfanyl)-2-chloropyridine
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Overview
Description
4-(Benzylsulfanyl)-2-chloropyridine is an organic compound that features a pyridine ring substituted with a benzylsulfanyl group at the 4-position and a chlorine atom at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzylsulfanyl)-2-chloropyridine typically involves the nucleophilic substitution reaction of 2-chloropyridine with benzyl mercaptan. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack on the pyridine ring.
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Step 1: Preparation of Benzyl Mercaptan
- Benzyl chloride is reacted with sodium hydrosulfide in an aqueous medium to produce benzyl mercaptan.
- Reaction conditions: Aqueous medium, room temperature.
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Step 2: Nucleophilic Substitution
- Benzyl mercaptan is then reacted with 2-chloropyridine in the presence of a base.
- Reaction conditions: Solvent (e.g., dimethylformamide), base (e.g., sodium hydride), elevated temperature (e.g., 80-100°C).
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(Benzylsulfanyl)-2-chloropyridine can undergo various chemical reactions, including:
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Oxidation
- The benzylsulfanyl group can be oxidized to form a sulfone or sulfoxide.
- Common reagents: Hydrogen peroxide, m-chloroperbenzoic acid.
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Reduction
- The compound can be reduced to remove the chlorine atom or to modify the benzylsulfanyl group.
- Common reagents: Lithium aluminum hydride, sodium borohydride.
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Substitution
- The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
- Common reagents: Ammonia, thiourea.
Major Products
Oxidation: 4-(Benzylsulfonyl)-2-chloropyridine, 4-(Benzylsulfinyl)-2-chloropyridine.
Reduction: 4-(Benzylsulfanyl)pyridine, 4-(Benzylsulfanyl)-2-aminopyridine.
Substitution: 4-(Benzylsulfanyl)-2-aminopyridine, 4-(Benzylsulfanyl)-2-thiopyridine.
Scientific Research Applications
4-(Benzylsulfanyl)-2-chloropyridine has been explored for various scientific research applications:
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Medicinal Chemistry
- Investigated for its potential as an antimalarial agent due to its ability to inhibit the formation of β-hematin .
- Potential applications in the development of antibacterial and antifungal agents.
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Materials Science
- Used as a building block for the synthesis of advanced materials with specific electronic and optical properties.
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Biological Studies
- Studied for its interactions with biological macromolecules and its potential as a molecular probe.
Mechanism of Action
The mechanism of action of 4-(Benzylsulfanyl)-2-chloropyridine in biological systems involves its interaction with specific molecular targets. For instance, its antimalarial activity is attributed to the inhibition of β-hematin formation, which is crucial for the survival of the malaria parasite . The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(Benzylsulfonyl)-2-chloropyridine
- 4-(Benzylsulfanyl)pyridine
- 4-(Benzylsulfanyl)-2-aminopyridine
Uniqueness
4-(Benzylsulfanyl)-2-chloropyridine is unique due to the presence of both a benzylsulfanyl group and a chlorine atom on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-benzylsulfanyl-2-chloropyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNS/c13-12-8-11(6-7-14-12)15-9-10-4-2-1-3-5-10/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDFNNSRGEYSAOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=CC(=NC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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